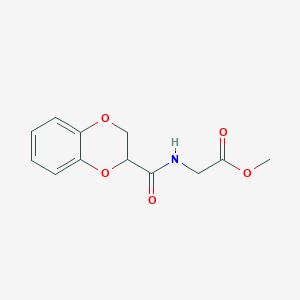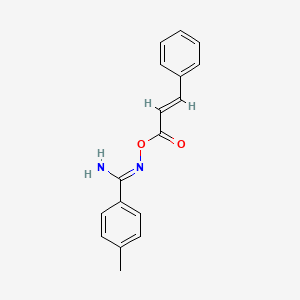![molecular formula C18H27ClN2O6 B3916745 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3916745.png)
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
説明
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in preclinical studies, and its mechanism of action involves the inhibition of a kinase enzyme called c-Jun N-terminal kinase (JNK).
作用機序
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate acts as an inhibitor of JNK, a kinase enzyme that is involved in cell death pathways and inflammation. JNK is activated in response to stressors such as oxidative stress, inflammation, and protein misfolding, and its activation can lead to neuronal death and inflammation. By inhibiting JNK, this compound may protect neurons from death and reduce inflammation in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of caspase-3, an enzyme that plays a role in apoptosis (programmed cell death). This compound has also been shown to increase the activity of Akt, a kinase enzyme that is involved in cell survival pathways.
実験室実験の利点と制限
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the development of analogs with improved properties. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using this compound in lab experiments. For example, its specificity for JNK may be limited, as it has been shown to inhibit other kinases as well. Additionally, the effects of this compound may be cell type-specific, which could complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One area of interest is the development of analogs with improved specificity and potency for JNK inhibition. Another area of interest is the investigation of the effects of this compound in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the effects of this compound on non-neuronal cells, such as immune cells, should be further explored. Finally, the potential use of this compound in combination with other therapies, such as stem cell therapy or gene therapy, should be investigated.
科学的研究の応用
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been studied extensively in preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these studies, this compound has been shown to have neuroprotective effects, reducing neuronal death and improving motor function in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
特性
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZACGNDOARGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)
![1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)

amino]methyl}phenyl)acetamide](/img/structure/B3916701.png)
![4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B3916714.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B3916718.png)
![N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B3916723.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3916729.png)
![2-[allyl(pyridin-2-ylmethyl)amino]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B3916740.png)

![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B3916762.png)

